molecular formula C7H13NO2 B1353141 Piperidin-4-yl acetate CAS No. 73775-92-5

Piperidin-4-yl acetate

Cat. No.: B1353141
CAS No.: 73775-92-5
M. Wt: 143.18 g/mol
InChI Key: XCOWFHRNGJAHDO-UHFFFAOYSA-N
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Description

Piperidin-4-yl acetate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of an acetate group attached to the fourth position of the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidin-4-yl acetate can be synthesized through various synthetic routes. One common method involves the acetylation of piperidine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form piperidin-4-one acetate using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield piperidin-4-yl alcohol acetate using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Piperidin-4-one acetate.

    Reduction: Piperidin-4-yl alcohol acetate.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Piperidin-4-yl acetate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including analgesic, anti-inflammatory, and antipsychotic effects.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

Piperidin-4-yl acetate can be compared with other piperidine derivatives such as:

    Piperidine: The parent compound, which lacks the acetate group.

    Piperidin-4-one: An oxidized form of piperidine.

    Piperidin-4-yl alcohol: A reduced form of this compound.

Uniqueness: this compound is unique due to the presence of the acetate group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This functional group allows for further chemical modifications, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

  • Piperidine
  • Piperidin-4-one
  • Piperidin-4-yl alcohol

Properties

IUPAC Name

piperidin-4-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(9)10-7-2-4-8-5-3-7/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOWFHRNGJAHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460067
Record name piperidin-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73775-92-5
Record name piperidin-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10% Pd/C (500 mg) was added to a solution of 1-benzylpiperidin-4-yl acetate [(11 g, 47 mmol), J. Org. Chem. 68(2), 613-616; 2003] in a mixture of ethanol and water (90:10, 110 mL), and the mixture was stirred at 60° C., under 60 psi of hydrogen gas for 18 hours. The reaction mixture was then filtered through Arbocel®, washing through with ethanol, and the filtrate was concentrated in vacuo to afford the title product in 92% yield, 7.2 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzylpiperidin-4-yl acetate
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

3 ml of trifluoroacetic acid are added to a solution of 3.18 g of 2-methylpropan-2-yl 4-(acetyloxy)piperidine-1-carboxylate in 40 ml of dichloromethane, cooled to 0° C. The reaction medium is stirred for 1 hour at 0° C. and then 1 hour at ambient temperature. 5 ml of trifluoroacetic acid are added and the reaction medium is stirred for 30 minutes at ambient temperature. The reaction medium is evaporated to dryness under reduced pressure, and the resulting product is taken up with dichloromethane and an aqueous 1% NH4OH solution. The organic phase is washed with a saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered and evaporated, so as to give 175 mg of piperidin-4-yl acetate in the form of a yellow oil.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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